molecular formula C22H30N2O3 B2944444 N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797695-64-7

N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2944444
CAS No.: 1797695-64-7
M. Wt: 370.493
InChI Key: JRISQIBQWXNNGW-UHFFFAOYSA-N
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Description

N'-(2,3-Dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide (CAS: 1797695-64-7, molecular formula: C₂₂H₃₀N₂O₃, molecular weight: 370.4852 g/mol) is a substituted ethanediamide derivative featuring two distinct functional groups:

  • N-[(2-Methoxyadamantan-2-yl)methyl]: A methoxy-substituted adamantane moiety linked via a methylene group. Adamantane’s rigid, lipophilic structure enhances membrane permeability and metabolic stability .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-13-5-4-6-19(14(13)2)24-21(26)20(25)23-12-22(27-3)17-8-15-7-16(10-17)11-18(22)9-15/h4-6,15-18H,7-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRISQIBQWXNNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

N-(2,3-Dimethylphenyl)-N'-(3-Morpholin-4-ylpropyl)Ethanediamide (CAS: 332404-23-6)
  • Molecular Formula : C₁₈H₂₅N₃O₃
  • Key Features :
    • Retains the N'-(2,3-dimethylphenyl) group.
    • Substitutes the adamantane moiety with a 3-morpholin-4-ylpropyl chain. Morpholine, a six-membered ring containing oxygen and nitrogen, enhances solubility and hydrogen-bonding capacity .
Pesticide-Related Acetamides (e.g., Alachlor, Metalaxyl)
  • Examples :
    • Alachlor (CAS: 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
    • Metalaxyl (CAS: 57837-19-1): Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine.
  • Structural Differences :
    • Backbone: Acetamide or alanine derivatives vs. ethanediamide.
    • Functional Groups: Chloro, methoxy, and alkyl substituents .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Ethanediamide Derivatives
Property N'-(2,3-Dimethylphenyl)-N-[(2-Methoxyadamantan-2-yl)Methyl]Ethanediamide N-(2,3-Dimethylphenyl)-N'-(3-Morpholin-4-ylpropyl)Ethanediamide
Molecular Weight 370.4852 g/mol ~331.41 g/mol (calculated)
Key Substituent 2-Methoxyadamantane 3-Morpholin-4-ylpropyl
Lipophilicity High (adamantane’s hydrophobicity) Moderate (morpholine’s polar oxygen)
Solubility Likely low (bulky adamantane) Higher (morpholine improves aqueous solubility)
Synthetic Complexity High (adamantane derivatization) Moderate (morpholine is commercially available)
Potential Applications CNS/viral targets (adamantane’s precedent in drugs like amantadine) Pharmaceuticals (morpholine common in kinase inhibitors)
Table 2: Comparison with Pesticide Acetamides
Property This compound Alachlor/Metalaxyl
Backbone Ethanediamide Acetamide/Alanine
Target Relevance Unclear (structural novelty) Herbicides/fungicides
Functional Groups Adamantane, dimethylphenyl Chloro, methoxy
Bioactivity Undocumented in evidence Well-established

Mechanistic and Functional Insights

  • Adamantane vs. Morpholine :
    • The adamantane group in the primary compound may confer superior blood-brain barrier penetration, making it relevant for neuroactive agents. In contrast, the morpholine analog’s solubility could favor systemic bioavailability .
  • Pesticide Compounds :
    • While structurally distinct, alachlor and metalaxyl highlight the importance of chloro and methoxy groups in agrochemical activity. The ethanediamides’ lack of these groups suggests divergent mechanisms .

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